molecular formula C7H8N4 B15198465 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Cat. No.: B15198465
M. Wt: 148.17 g/mol
InChI Key: IFKGZIDQLFHTLM-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine ( 2090775-54-3) is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocyclic compounds recognized for their structural resemblance to purine bases, which makes them a scaffold of significant interest in medicinal chemistry and drug discovery . More than 300,000 analogs of this core structure have been described, highlighting its utility in biomedical research . A key structural feature of this compound is the methyl group at the N1 position of the pyrazole ring, a common substitution pattern that aids in regiospecific synthesis and is present in approximately one-third of known 1H-pyrazolo[3,4-b]pyridine derivatives . While specific biological data for this exact molecule may be limited, compounds within this structural class have demonstrated a wide range of bioactivities in scientific literature, including potential as tyrosine kinase inhibitors . Other derivatives have been investigated for applications such as plant growth regulation, illustrating the versatility of this heterocyclic system . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

IFKGZIDQLFHTLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)N)C=N1

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 1 Methyl 1h Pyrazolo 3,4 B Pyridin 6 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[3,4-b]pyridine Core

The fused pyrazole (B372694) and pyridine (B92270) rings of the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine nucleus are susceptible to electrophilic attack. The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic system and the influence of the existing substituents, namely the 1-methyl and 6-amino groups.

Studies on related pyrazolo[3,4-b]pyridine systems provide insights into the potential nitration patterns of this compound. For the parent 1-methylpyrazolo[3,4-b]pyridine, nitration can lead to a mixture of products. cdnsciencepub.com However, in the case of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, nitration has been observed to occur on the benzyl (B1604629) substituent rather than the heterocyclic core, suggesting that the pyrazolo[3,4-b]pyridine ring is not highly activated towards nitration under those conditions. rsc.org

For this compound, the powerful activating and ortho-, para-directing effect of the 6-amino group would be expected to significantly influence the regioselectivity of nitration. It is plausible that nitration would be directed to the pyridine ring, preferentially at the 5-position, which is ortho to the amino group. However, the high reactivity of the 4-position of aminopyrazoles towards electrophiles like sulfonyl groups has been noted to sometimes hinder efficient cyclization reactions during synthesis, indicating its susceptibility to electrophilic attack. cdnsciencepub.com

Table 1: Potential Nitration Products of this compound

Product NamePosition of Nitration
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-6-amine5-position
1-Methyl-3-nitro-1H-pyrazolo[3,4-b]pyridin-6-amine3-position

Note: The precise regioselectivity would need to be determined experimentally, as it represents a balance between the directing effects of the heterocyclic nitrogen atoms and the substituents.

Research on the chlorination of the general pyrazolo[3,4-b]pyridine scaffold has shown that the reaction can lead to 3,5-dichloro compounds. cdnsciencepub.com Furthermore, studies on 1-benzyl-1H-pyrazolo[3,4-b]pyridine have demonstrated that both bromination and chlorination result in substitution at the 3-position of the heterocyclic system. rsc.org This suggests that the 3-position is a favored site for halogenation.

In this compound, the presence of the activating 6-amino group would likely enhance the reactivity of the pyridine ring towards halogenation. This could lead to substitution at the 5-position, ortho to the amino group. Therefore, a mixture of products, including 3-chloro and 5-chloro derivatives, could potentially be formed.

Table 2: Potential Chlorination Products of this compound

Product NamePosition of Chlorination
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine3-position
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine5-position
3,5-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine3- and 5-positions

Transformations Involving the 6-Amino Functionality

The 6-amino group of this compound is a versatile functional handle that allows for a wide range of derivatization strategies. Its reactivity is analogous to that of other aromatic amines.

The amino group at the 6-position of the pyrazolo[3,4-b]pyridine ring system exhibits chemical properties characteristic of a typical aromatic amine. cdnsciencepub.com This includes the ability to act as a nucleophile and to undergo reactions such as acylation, alkylation, and the formation of sulfonamides. The nucleophilicity of this amino group allows for its modification to introduce a variety of substituents, thereby enabling the synthesis of a diverse library of derivatives.

The 6-amino group can be converted to a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. jst.go.jp This diazotization reaction transforms the amino group into a highly versatile diazonium functionality.

These diazonium salts are valuable intermediates in organic synthesis. They can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents (e.g., halides, cyano, hydroxyl) onto the pyrazolo[3,4-b]pyridine core. Furthermore, these diazonium salts can act as electrophiles in diazo-coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. researchgate.net The diazotization of aminopyrazolo[3,4-b]pyridines and their subsequent coupling with active methylene (B1212753) compounds to form aryl hydrazone derivatives has also been reported. researchgate.net

Table 3: Examples of Reactions Involving Diazonium Salts of this compound

ReagentReaction TypeProduct Type
Copper(I) ChlorideSandmeyer Reaction6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Copper(I) BromideSandmeyer Reaction6-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Potassium IodideSandmeyer-type Reaction6-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
PhenolAzo CouplingAzo dye
N,N-DimethylanilineAzo CouplingAzo dye

The 6-amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff's bases (imines). ekb.eg This reaction is typically carried out by refluxing the amine with the carbonyl compound in a suitable solvent, often with catalytic amounts of acid or base. jst.go.jp

The formation of Schiff's bases provides a straightforward method for introducing a wide variety of substituents at the 6-position. A range of aromatic and heterocyclic aldehydes have been successfully used to synthesize Schiff's bases of related aminopyrazolo[3,4-b]pyridines. jst.go.jpresearchgate.net This derivatization is a valuable tool for modifying the steric and electronic properties of the parent molecule.

Table 4: Examples of Aldehydes for Schiff's Base Formation

AldehydeResulting Schiff's Base Substituent
p-Chlorobenzaldehyde(E)-N-(p-chlorobenzylidene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
1H-Indole-3-carbaldehyde(E)-N-((1H-indol-3-yl)methylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde(E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Formation of Cyclic Derivatives (e.g., Thiazolidinones, Azetidin-2-ones)

The primary amine at the C-6 position of this compound is a versatile handle for the construction of novel heterocyclic rings. This is often achieved through a two-step process involving initial condensation to form an imine (Schiff base), followed by cyclization with a suitable reagent. jst.go.jp

Thiazolidinone Formation: The synthesis of 4-thiazolidinone (B1220212) derivatives is a common strategy. The process begins with the condensation of the 6-amino group with various aromatic or heterocyclic aldehydes. This reaction, typically catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol, yields the corresponding Schiff's bases. jst.go.jp Subsequent cyclization of these imine intermediates with thioglycolic acid in a non-polar solvent like dry benzene, often using a Dean-Stark apparatus to remove water, results in the formation of 2,3-disubstituted-4-thiazolidinones. jst.go.jp The general mechanism involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization to form the five-membered thiazolidinone ring. ekb.eg

Azetidin-2-one (β-Lactam) Formation: Similarly, the Schiff bases derived from this compound can be used to synthesize azetidin-2-ones, also known as β-lactams. The Staudinger synthesis, a [2+2] cycloaddition, is a classic method for this transformation. magtech.com.cnu-tokyo.ac.jp In this reaction, the Schiff base is treated with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dioxane. The base deprotonates the imine, which then undergoes cycloaddition with the chloroacetyl chloride to form the four-membered β-lactam ring. jst.go.jp

Cyclic DerivativePrecursorKey ReagentsReaction Type
ThiazolidinoneSchiff BaseThioglycolic AcidCyclocondensation
Azetidin-2-oneSchiff BaseChloroacetyl Chloride, Triethylamine[2+2] Cycloaddition

Acylation and Other Amide-Forming Reactions

The nucleophilic 6-amino group readily participates in acylation and other amide-forming reactions. These reactions are fundamental for introducing a wide variety of substituents and for linking the pyrazolo[3,4-b]pyridine core to other chemical moieties.

Acylation can be achieved using standard laboratory reagents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This functionalization is a common step in structure-activity relationship (SAR) studies. Furthermore, palladium-catalyzed aminocarbonylation represents a more advanced method for creating amide bonds on the heterocyclic scaffold. thieme.de This process can be used to synthesize carboxamide derivatives, which are prevalent in many biologically active molecules. thieme.de While this has been demonstrated for the C-3 position, the principles are applicable to forming amides from the 6-amino group. thieme.deresearchgate.net The reaction typically involves a halo-substituted pyrazolopyridine, carbon monoxide, an amine, a palladium catalyst, and a ligand.

Modifications at Other Positions of the Pyrazolo[3,4-b]pyridine System

While the 6-amino group is a primary site for derivatization, the pyrazolo[3,4-b]pyridine ring system itself offers multiple positions for modification, enabling the synthesis of a diverse library of compounds. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net

Functionalization via Palladium-Promoted Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the pyrazolo[3,4-b]pyridine nucleus. researchgate.net To utilize these reactions, a halogen atom (typically iodine or bromine) is first introduced at a specific position (e.g., C3 or C4) of the ring system. This halo-derivative then serves as a substrate for various coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the halo-pyrazolopyridine with an aryl or vinyl boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures. researchgate.netrsc.org

Heck Coupling: This reaction forms a C-C bond by coupling the halide with an alkene. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the halide with a terminal alkyne, providing access to alkynylated derivatives. researchgate.net

Stille Coupling: This reaction uses organotin compounds to form C-C bonds. researchgate.net

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the halide with primary or secondary amines, allowing for the introduction of diverse amino substituents at positions other than C-6. rsc.orgacs.org

Reaction NameReactant 1 (Substrate)Reactant 2Catalyst System (Example)Bond Formed
Suzuki-MiyauraHalo-pyrazolo[3,4-b]pyridineBoronic Acid/EsterPd(dppf)Cl₂, Cs₂CO₃C-C
HeckHalo-pyrazolo[3,4-b]pyridineAlkenePd(OAc)₂, P(o-tolyl)₃C-C (alkenyl)
SonogashiraHalo-pyrazolo[3,4-b]pyridineTerminal AlkynePd(PPh₃)₂Cl₂, CuIC-C (alkynyl)
Buchwald-HartwigHalo-pyrazolo[3,4-b]pyridineAminePd₂(dba)₃, rac-BINAPC-N

Functionalization via Copper-Promoted Coupling Reactions

Copper-promoted reactions also play a significant role in the functionalization of the pyrazolo[3,4-b]pyridine system. Copper catalysis is particularly useful for forming carbon-heteroatom bonds and is sometimes used to facilitate reactions that are challenging with palladium. For instance, copper catalysts are employed in the cyclization step to form the initial pyrazolo[3,4-b]pyridine ring from precursors like 2-chloro-3-cyanopyridine (B134404) and hydrazines. researchgate.net In the context of functionalization, a copper(I) chloride (CuCl) additive can be used in Suzuki-Miyaura couplings to accelerate the rate of transmetalation, which can be a rate-limiting step, thereby improving reaction yields. rsc.org

Transformations of Carboxylic Esters and Nitriles

Introducing carboxylic ester or nitrile groups onto the pyrazolo[3,4-b]pyridine ring opens up further avenues for derivatization. These functional groups can be converted into a variety of other moieties.

For example, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. rsc.org Once installed, an ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol.

A nitrile group is also a versatile precursor. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or converted to a primary amine via reduction. In one synthetic pathway, pyrazolo[3,4-b]pyridine-6-carboxylate derivatives were synthesized and subsequently reacted with hydrazine (B178648) to form the corresponding hydrazides. nih.gov These hydrazides were then condensed with aldehydes to produce hydrazone (Schiff base) derivatives, demonstrating a multi-step transformation starting from an ester. nih.gov

Incorporation of Complex Chemical Moieties

The synthetic strategies outlined above can be combined to incorporate complex chemical moieties onto the this compound framework. This hierarchical approach allows for the construction of intricate molecules with tailored properties. For instance, a palladium-catalyzed cross-coupling reaction can be used to attach a second heterocyclic ring system, such as an indole (B1671886) or pyrazole, to the pyrazolo[3,4-b]pyridine core. jst.go.jp

Another powerful strategy involves the synthesis of fused polycyclic systems. Starting from an amino-substituted pyrazolo[3,4-b]pyridine, reaction with appropriate bifunctional reagents can lead to the formation of new fused rings. For example, derivatives of imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines have been synthesized from 3-amino-1H-pyrazolo[3,4-b]pyridine precursors, illustrating the potential to build highly complex heterocyclic systems. researchgate.net This demonstrates how the core structure can serve as a scaffold for creating larger, more complex drug-like molecules.

Attachment of Amino Acids as Linkers

The conjugation of amino acids to the this compound scaffold introduces a versatile linker that can enhance solubility, provide points for further functionalization, or mimic peptide structures to interact with biological targets. A common strategy to achieve this covalent linkage involves the activation of a carboxylic acid group on the pyrazolo[3,4-b]pyridine core, followed by reaction with the amino group of an amino acid.

One effective method proceeds through the formation of a succinimidoyl active ester of a pyrazolo[3,4-b]pyridine carboxylic acid derivative. This activated ester then readily reacts with the nucleophilic amino group of an amino acid in a slightly aqueous medium to form a stable amide bond. While specific studies detailing this transformation for this compound are not extensively documented in publicly available literature, the general applicability of this method to the pyrazolo[3,4-b]pyridine class of compounds has been reported. researchgate.net

The general synthetic approach can be envisioned in two main steps:

Activation of the Pyrazolo[3,4-b]pyridine Core: A pyrazolo[3,4-b]pyridine bearing a carboxylic acid function is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form the stable succinimidoyl ester intermediate.

Amide Bond Formation: The isolated succinimidoyl ester is then reacted with the desired amino acid in a suitable solvent system, often a mixture of an organic solvent and water, to facilitate the dissolution of both reactants. The amino group of the amino acid displaces the N-hydroxysuccinimide to yield the final amino acid-conjugated pyrazolo[3,4-b]pyridine.

The table below illustrates a hypothetical set of reaction parameters for this type of conjugation, based on standard peptide coupling conditions.

Amino AcidCoupling ReagentsSolventReaction Time (h)Yield (%)
GlycineEDC, NHSDMF/H₂O12Not Reported
AlanineDCC, NHSCH₂Cl₂/H₂O16Not Reported
ValineHATU, DIPEADMF8Not Reported
LeucineEDC, NHSDMF/H₂O12Not Reported

Attachment of Carbohydrates as Linkers

The incorporation of carbohydrate moieties, or glycosylation, onto the this compound structure can significantly impact its properties, such as increasing aqueous solubility, influencing pharmacokinetic profiles, and mediating specific biological interactions. The attachment of carbohydrates can be achieved through various glycosylation methods, with the choice of strategy depending on the nature of the carbohydrate donor and the pyrazolo[3,4-b]pyridine acceptor.

Research on the direct glycosylation of this compound is limited. However, studies on analogous pyrazolo[3,4-b]pyridinone systems have demonstrated the feasibility of attaching carbohydrate moieties to this heterocyclic core. acs.org One established method for N-glycosylation involves the reaction of an activated carbohydrate donor, such as a glycosyl halide or a glycosyl acetate, with the nucleophilic amino group of the pyrazolo[3,4-b]pyridine derivative.

A plausible synthetic route for the glycosylation of this compound would involve the following steps:

Activation of the Carbohydrate: A protected monosaccharide is converted into a suitable glycosyl donor. For instance, a per-O-acetylated sugar can be treated with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to generate a reactive oxocarbenium ion intermediate in situ.

Glycosylation Reaction: The activated glycosyl donor is then introduced to a solution of this compound. The 6-amino group acts as a nucleophile, attacking the anomeric carbon of the sugar to form an N-glycosidic bond.

Deprotection: The protecting groups on the carbohydrate moiety, such as acetyl or benzyl groups, are subsequently removed under appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final glycoconjugate.

The table below outlines hypothetical reaction conditions for the glycosylation of this compound with different activated sugar donors.

Carbohydrate DonorPromoter/CatalystSolventReaction Temperature (°C)Yield (%)
Per-O-acetyl-β-D-glucopyranosyl bromideAg₂OCH₃CN25Not Reported
Per-O-acetyl-β-D-galactopyranoseTMSOTfCH₂Cl₂0 to 25Not Reported
Per-O-acetyl-α-D-mannopyranosyl bromideHg(CN)₂Toluene80Not Reported
Penta-O-acetyl-β-D-glucoseSnCl₄CH₂Cl₂25Not Reported

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) can be determined.

¹H NMR Analysis for Proton Environment and Connectivity

A ¹H NMR spectrum of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine would be expected to provide crucial information regarding the number of distinct proton environments, their chemical shifts (δ), signal integrations, and spin-spin coupling patterns (J).

Expected ¹H NMR Spectral Features:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
H-3 (pyrazole ring)~8.0Singlet1HN/A
H-4 (pyridine ring)~7.5-7.8Doublet1HJH4-H5
H-5 (pyridine ring)~6.5-6.8Doublet1HJH5-H4
-NH₂ (amino group)Broad singlet2HN/A
-CH₃ (methyl group)~3.8-4.0Singlet3HN/A

The distinct chemical shifts of the aromatic protons on the pyridine (B92270) ring and the pyrazole (B372694) proton provide initial structural confirmation. The singlet nature of the methyl and H-3 protons indicates the absence of adjacent protons, consistent with the proposed structure. The coupling between H-4 and H-5 would appear as a characteristic doublet for each, confirming their ortho relationship on the pyridine ring. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments.

Expected ¹³C NMR Spectral Features:

Carbon AssignmentExpected Chemical Shift (ppm)
C-3~135-140
C-3a~145-150
C-4~120-125
C-5~105-110
C-6~155-160
C-7a~150-155
-CH₃~30-35

The chemical shifts would be indicative of the carbon types (aromatic, aliphatic) and their positions within the heterocyclic framework. The downfield shift of C-6 is anticipated due to the direct attachment of the electron-donating amino group.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular skeleton.

COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between protons that are spin-coupled. For this compound, a key cross-peak would be observed between the signals of H-4 and H-5, definitively confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the methyl protons to C-3a and C-7a would confirm the position of the methyl group on the pyrazole nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺163.0825

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to the calculated value for the protonated molecule ([M+H]⁺) would provide strong evidence for the molecular formula C₇H₉N₄.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3400-3200Two bands, asymmetric and symmetric stretching
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=N, C=C stretch (aromatic rings)1650-1450Multiple bands
N-H bend (amine)1650-1580
C-N stretch1350-1250

The presence of characteristic absorption bands for the N-H stretches of the primary amine, along with aromatic and aliphatic C-H stretches and the ring vibrations, would be consistent with the proposed structure of this compound.

Computational and Theoretical Investigations of 1 Methyl 1h Pyrazolo 3,4 B Pyridin 6 Amine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed view of molecular systems at the electronic level. These methods are crucial for elucidating reaction mechanisms, understanding electronic characteristics, and assessing the relative stability of different molecular forms.

DFT calculations have been instrumental in mapping out the mechanistic pathways for the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, the condensation reaction involving substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile (B47326) to form 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has been investigated using DFT at the B3LYP level. researchgate.net Such studies help in understanding the energetics of various reaction routes and identifying the most plausible mechanism.

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the formation of a pyridine (B92270) ring fused to a pre-existing pyrazole (B372694). nih.gov Computational studies can shed light on the regioselectivity of these reactions, which is a common challenge when using asymmetrical reactants like non-symmetrical 1,3-dicarbonyl compounds. nih.gov The relative electrophilicity of the two carbonyl groups, which dictates the reaction's outcome, can be quantified through computational analysis. nih.gov For example, in reactions with 1,1,1-trifluoropentane-2,4-dione, it was concluded that the more electrophilic carbonyl group (adjacent to the CF3 group) reacts first, controlling the final substitution pattern on the pyridine ring. nih.govmdpi.com

Furthermore, DFT has been employed to evaluate the thermodynamics of pyridine synthesis from precursors like pyrylium (B1242799) salts, calculating properties such as enthalpy, entropy, and Gibbs free energy to predict reaction spontaneity. unjani.ac.id These theoretical investigations provide a foundational understanding that aids in optimizing reaction conditions and improving yields for this important class of heterocyclic compounds.

The electronic properties of pyrazolo[3,4-b]pyridine analogs are critical to their function, influencing their reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. rsc.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. rsc.org For pyrazolopyridine compounds, these values have been calculated to provide insight into their potential as anticancer agents. rsc.org

Table 1: Calculated Electronic Properties for Two Pyrazolopyridine Analogs. rsc.org

Molecular Electrostatic Potential (MEP) maps are valuable for understanding intermolecular interactions, particularly in biological systems. researchgate.net The MEP surface illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net These maps are used to predict sites for electrophilic and nucleophilic attack and to understand how a ligand might interact with a biological receptor. Studies on related pyrazolo[3,4-d]pyrimidine scaffolds have used MEP analysis to explain electronic structure and reactivity. researchgate.net

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms can exist: the 1H- and 2H-isomers. mdpi.comresearchgate.net The relative stability of these tautomers is crucial as it determines the predominant form of the molecule, which in turn affects its biological activity and physical properties.

Computational studies have been pivotal in resolving this question. Early semi-empirical AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol). mdpi.com This finding explains the prevalence of the 1H-pyrazolo[3,4-b]pyridine scaffold in the vast majority of reported structures. nih.govmdpi.com

More recent studies utilizing Density Functional Theory (DFT) have further corroborated the stability of specific tautomeric forms in related heterocyclic systems. nih.govnih.gov These investigations calculate the relative energies of all possible tautomers and the activation energies for the proton transfer between them, providing a comprehensive energetic landscape. nih.govnih.gov For example, in 2-aminopyridine (B139424) derivatives, DFT calculations have shown that the canonical amino form is substantially more stable than its imino tautomers. nih.gov These computational approaches confirm that for the pyrazolo[3,4-b]pyridine core, the 1H-isomer is the energetically favored form. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic understanding of molecular behavior, from conformational flexibility to interactions with complex biological macromolecules.

Before a molecule's interactions can be simulated, its most stable three-dimensional structure, or conformation, must be determined. Conformational analysis involves exploring the potential energy surface of a molecule to find low-energy arrangements of its atoms. This process is typically followed by energy minimization (or geometry optimization), which refines the molecular geometry to a stationary point on the potential energy surface where net inter-atomic forces are near zero. youtube.com

For pyrazolo[3,4-b]pyridine derivatives, various computational methods are employed for this purpose. The process often starts with building a 3D structure and then optimizing it using methods like the semi-empirical AM1, or more robust DFT calculations. researchgate.net For larger systems or as a precursor to molecular dynamics, force fields such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field) are commonly used for energy minimization. nih.gov This step is crucial to relieve any steric clashes or unfavorable bond geometries in the initial model. youtube.com Studies on pyrazolo[3,4-b]pyridine analogs have utilized energy minimization with the OPLS_2005 force field to prepare ligands and protein-ligand complexes for further simulation. nih.gov The resulting minimized structures provide realistic conformations for subsequent docking and dynamics studies.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is central to structure-based drug design and has been extensively applied to the pyrazolo[3,4-b]pyridine scaffold to explore its potential as an inhibitor for various biological targets.

Docking studies have investigated pyrazolo[3,4-b]pyridine derivatives as inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. In one study, a series of 37 pyrazolo[3,4-b]pyridine derivatives were docked into the active site of Tropomyosin receptor kinase A (TRKA). nih.govresearchgate.net The calculations yielded favorable docking scores, ranging from -12.672 to -14.169 kcal/mol, indicating strong binding affinity. nih.govresearchgate.net The analysis of the best-docked ligand revealed specific key interactions, including five conventional hydrogen bonds and three carbon-hydrogen bonds with amino acid residues in the kinase's binding pocket. nih.govresearchgate.net

Similarly, analogs have been evaluated as inhibitors for other targets:

c-Met kinase: Docking of pyrazolopyridine derivatives into the c-Met active site helped rationalize their anti-proliferative activity. acs.org

TBK1: The binding mode of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TANK-binding kinase 1 (TBK1) inhibitors was explored to guide structural optimization. nih.gov

PD-1/PD-L1 Interaction: A 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative was analyzed via molecular docking to understand its binding mode with the PD-L1 dimer, a key target in cancer immunotherapy. nih.gov

These studies typically report a binding or docking score, which estimates the binding free energy, and provide a detailed map of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex.

Table 2: Examples of Molecular Docking Studies on Pyrazolopyridine Scaffolds.

Compound Names

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely employed in drug discovery to predict and understand the relationship between the chemical structure of a compound and its biological activity. jocpr.com This methodology is instrumental in the design of novel therapeutic agents by facilitating the rational design and optimization of bioactive compounds. jocpr.com For the design of a library of analogs based on the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold, various QSAR methodologies can be applied to guide the selection of promising lead compounds and prioritize candidates with a higher probability of success. jocpr.com

The fundamental principle of QSAR is to develop mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.com These models are built using a dataset of compounds with known activities, which is divided into a training set for model development and a test set for validation. nih.gov For pyrazolo[3,4-b]pyridine derivatives and related heterocyclic systems, several QSAR approaches can be utilized for library design.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. ijsdr.org These techniques analyze the steric and electrostatic fields of a set of aligned molecules to derive a correlation with their biological activity. ijsdr.org The resulting 3D contour maps can visually guide the modification of the lead structure to enhance activity. For instance, in a library design context, these maps would indicate regions where bulky substituents might be favorable or where electrostatic interactions could be optimized.

Another approach involves the use of molecular descriptors, which are numerical values that characterize specific properties of a molecule. jocpr.com These descriptors can be categorized into different classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. Genetic algorithms (GA) combined with multiple linear regression (MLR) can be employed to select the most relevant descriptors and build a robust QSAR model. tandfonline.com This approach allows for the prediction of the activity of new, untested compounds within the designed library.

The process of building a QSAR model for library design typically involves the following steps:

Data Set Preparation: A diverse set of this compound analogs with experimentally determined biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized. A wide range of molecular descriptors are then calculated.

Model Development and Validation: The dataset is split into training and test sets. Statistical methods are used to develop the QSAR model, which is then validated using the test set to assess its predictive power. nih.gov

Virtual Library Design and Screening: Based on the insights from the validated QSAR model, a virtual library of novel analogs of this compound is designed. The model is then used to predict the biological activity of these virtual compounds, allowing for the prioritization of candidates for synthesis and experimental testing.

The table below summarizes some of the key QSAR methodologies applicable to the design of a this compound analog library.

QSAR Methodology Description Application in Library Design
Comparative Molecular Field Analysis (CoMFA) A 3D-QSAR technique that correlates steric and electrostatic fields of molecules with their biological activity.Provides 3D contour maps that guide the placement of substituents to enhance activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) An extension of CoMFA that includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Offers a more detailed understanding of the structure-activity relationship to refine the design of analogs.
Genetic Algorithm-Multiple Linear Regression (GA-MLR) A method that uses a genetic algorithm to select the most relevant molecular descriptors for building a linear QSAR model.Enables the prediction of activity for a large number of virtual compounds in the designed library.

In Silico Predictions for Compound Properties (e.g., ADME-related computational analyses excluding specific property values)

In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions are an integral part of the early drug discovery process, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. jocpr.com For this compound and its analogs, various computational tools and models can be used to predict their ADME profiles.

These in silico predictions are based on the physicochemical properties of the molecules, which can be calculated from their 2D or 3D structures. researchgate.net Commonly used online servers and software packages can compute a range of ADME-related properties. nih.govcmjpublishers.com These predictions help in filtering and prioritizing compounds in a designed library, ensuring that the selected candidates have a higher chance of possessing desirable pharmacokinetic characteristics.

The types of ADME-related properties that are typically evaluated through in silico methods include:

Absorption: This refers to the processes by which a drug enters the bloodstream. Computational models can predict properties related to oral bioavailability, such as intestinal absorption and cell permeability (e.g., Caco-2 permeability). Lipinski's Rule of Five is a well-known guideline used to assess the druglikeness of a compound and its potential for good oral absorption. researchgate.net

Distribution: This describes how a drug spreads throughout the body. Key parameters predicted in silico include plasma protein binding and blood-brain barrier penetration. These predictions help in understanding where the drug will be distributed in the body and whether it can reach its intended target.

Metabolism: This involves the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. This information is critical for assessing potential drug-drug interactions.

Excretion: This is the process by which a drug is removed from the body. In silico models can provide insights into the likely routes of excretion, such as renal clearance.

The following table outlines the types of in silico ADME-related computational analyses that can be performed for 1-methyl-1H-pyrazolo[3,á4-b]pyridin-6-amine and its analogs.

ADME Property Type of Computational Analysis Purpose of the Prediction
Absorption Prediction of human intestinal absorption, Caco-2 cell permeability, and adherence to Lipinski's Rule of Five.To assess the potential for oral bioavailability.
Distribution Prediction of plasma protein binding and blood-brain barrier penetration.To understand the distribution of the compound in the body and its ability to reach the central nervous system.
Metabolism Prediction of inhibition or substrate activity for major cytochrome P450 (CYP) enzymes.To identify potential drug-drug interactions and metabolic liabilities.
Excretion Prediction of renal clearance and total clearance.To estimate the rate and route of elimination from the body.

By integrating these in silico ADME predictions into the library design process, researchers can proactively address potential pharmacokinetic issues, leading to the selection of more promising and developable drug candidates based on the this compound scaffold.

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a key synthetic intermediate, primarily due to the reactivity of the amino group at the C6 position of the pyridine (B92270) ring. This amino group can readily undergo various chemical transformations, allowing for the construction of more elaborate molecular structures. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the C6 position with various amines to generate a library of 6-amino derivatives. researchgate.net

For instance, the synthesis of related 6-aminopyrazolo[3,4-b]pyridine derivatives has been achieved by reacting a 6-chloro-pyrazolo[3,4-b]pyridine precursor with a range of aliphatic amines. researchgate.net This method highlights the utility of the pyrazolo[3,4-b]pyridine core as a scaffold for building diverse chemical libraries. The amino group in the resulting compounds can be further functionalized, serving as an anchor point for introducing new molecular fragments. researchgate.net

Moreover, the pyrazolo[3,4-b]pyridine framework itself can be constructed through various synthetic strategies, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Once formed, derivatives like this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, further expanding their synthetic utility. researchgate.netrsc.org These reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively, paving the way for the creation of complex molecules with potential applications in drug discovery and materials science. nih.gov

Table 1: Examples of Reactions Utilizing the Pyrazolo[3,4-b]pyridine Scaffold
Reaction TypePrecursor ScaffoldReagentsProduct TypeReference
Nucleophilic Amination6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileAliphatic Amines (e.g., Hexylamine, Benzylamine)6-Alkyl/Benzylamino-pyrazolo[3,4-b]pyridine derivatives researchgate.net
Suzuki Coupling3-Iodo-1H-pyrazolo[3,4-b]pyridineArylboronic acids, Pd catalyst3-Aryl-1H-pyrazolo[3,4-b]pyridines researchgate.net
Sonogashira CouplingIodine-functionalized pyrazolo[3,4-b]pyridineTerminal alkynes, Pd/Cu catalystAlkynyl-substituted pyrazolo[3,4-b]pyridines nih.gov
Buchwald-Hartwig Amination5-Bromo-1H-pyrazolo[3,4-b]pyridineAmines, Pd catalyst5-Amino-1H-pyrazolo[3,4-b]pyridine derivatives rsc.org

Development of Chemical Probes and Tools for Research

The inherent fluorescent properties of the pyrazolo[3,4-b]pyridine core make it an attractive scaffold for the development of chemical probes for biological research. researchgate.net These probes can be designed to bind to specific biological targets, and their fluorescence allows for visualization and tracking within cellular environments.

A notable application is the development of fluorescent probes for the detection of β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. mdpi.com Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives that exhibit favorable photophysical properties and demonstrate high and selective binding to Aβ plaques in brain tissue samples from Alzheimer's patients. mdpi.com While the specific compound this compound was not the exact derivative used in these studies, the findings underscore the potential of this scaffold. The amino group at the C6 position could be used to attach targeting moieties or to modulate the electronic properties of the molecule to optimize it as a probe. The development of such probes is crucial for advancing the understanding and diagnosis of neurodegenerative diseases. mdpi.com

Exploration of Photophysical Properties of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives of pyrazolo[3,4-b]pyridine are known to possess interesting photophysical properties, including fluorescence. acs.org The emission characteristics can be tuned by modifying the substituents on the heterocyclic core. For example, the introduction of electron-donating groups, such as an amino group at the C6 position, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its fluorescence emission and Stokes shift. mdpi.com

Recent research has focused on a phenomenon known as aggregation-induced emission (AIE). dundee.ac.uknih.gov In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, AIE-active materials (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This property is highly desirable for applications in bioimaging and materials science. While direct AIE studies on this compound are not widely reported, related heterocyclic systems have been shown to exhibit AIE properties. The mechanism often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. dundee.ac.uk

Table 2: Photophysical Data for Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound DerivativeAbsorption Max (nm)Emission Max (nm)Key FeatureReference
4-(4-(Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine395590Large Stokes Shift mdpi.com
Various 4-Aryl-3-methyl-pyrazolo[3,4-b]pyridines~365Not specifiedStudied for UV-Vis absorption acs.org

Design of Novel Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The pyrazolo[3,4-b]pyridine scaffold is well-suited for DOS due to its multiple points for functionalization. nih.govresearchgate.net

Starting with a core structure like this compound, a multitude of derivatives can be generated. The amino group at C6 can be acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. researchgate.netresearchgate.net Furthermore, other positions on the bicyclic ring system can be functionalized. For example, if a halogen is present at another position, it can be subjected to various palladium-catalyzed cross-coupling reactions to introduce further diversity. rsc.org This multi-directional approach to functionalization allows for the rapid generation of a large number of unique compounds, increasing the probability of identifying molecules with desired biological activities. nih.gov

Applications as Building Blocks for Supramolecular Chemistry or Functional Materials (e.g., AIE-active materials)

The structural features of this compound make it a promising building block for supramolecular chemistry and the design of functional materials. The planar aromatic structure can participate in π-π stacking interactions, while the nitrogen atoms in the rings and the exocyclic amino group can act as hydrogen bond donors and acceptors. These non-covalent interactions are the basis for the self-assembly of molecules into larger, ordered supramolecular structures. nih.govscielo.br

As mentioned previously, the pyrazolo[3,4-b]pyridine scaffold has the potential to be incorporated into AIE-active materials. By strategically designing derivatives of this compound with bulky substituents that promote a twisted conformation, it may be possible to induce AIE characteristics. Such materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging, where strong solid-state emission is crucial. dundee.ac.uk The synthesis of luminogens with twisted π-structures based on similar heterocyclic scaffolds has been shown to successfully impart AIE properties.

Q & A

Q. How can contradictory bioactivity data for pyrazolo[3,4-b]pyridines be reconciled across studies?

  • Answer : Variations in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) significantly impact IC₅₀ values. Normalizing data to positive controls (e.g., staurosporine for kinase inhibition) and reporting Hill slopes improves cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.